(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Description

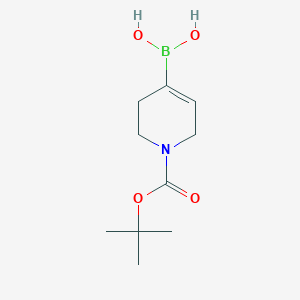

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative featuring a partially saturated tetrahydropyridine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing the compound’s stability during synthetic processes, particularly in cross-coupling reactions like Suzuki-Miyaura couplings. Its structure combines a boronic acid (-B(OH)₂) group at the 4-position of the tetrahydropyridine ring, which is partially unsaturated (1,2,3,6-tetrahydropyridine), and a Boc group at the 1-position. This configuration balances reactivity and steric protection, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYUAGZAHLUISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620274 | |

| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844501-00-4 | |

| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-4-Pyridylbis(trifluoromethanesulfonyl)imide

Reagents :

-

4-Aminopyridine, trifluoromethanesulfonic anhydride, triethylamine, dichloromethane.

Procedure :

4-Aminopyridine and triethylamine (1:3–1:5 molar ratio) are dissolved in anhydrous dichloromethane at 0–5°C. Trifluoromethanesulfonic anhydride (2.2–3.0 equivalents) is added dropwise, followed by stirring at room temperature for 1–2 hours. The crude product is washed with water and brine, dried over Na₂SO₄, and recrystallized from n-hexane to yield N-4-pyridylbis(trifluoromethanesulfonyl)imide as a crystalline solid (80% yield).

Key Data :

Formation of Triflate Intermediate

Reagents :

-

N-Boc-4-piperidone, n-butyllithium, diisopropylamine, tetrahydrofuran (THF).

Procedure :

N-4-Pyridylbis(trifluoromethanesulfonyl)imide is dissolved in dry THF and cooled to −60°C. A solution of diisopropylamine and N-Boc-4-piperidone in THF is treated with n-butyllithium (1.6 M in hexanes) under nitrogen. After stirring at −60°C for 1 hour, the reaction is warmed to room temperature and quenched with saturated NH₄Cl. The organic layer is extracted, dried, and purified via silica gel chromatography to afford 3,6-dihydro-4-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylic acid tert-butyl ester (82% yield).

Optimization Notes :

-

Temperature Control : Maintaining −60°C during lithiation prevents side reactions.

-

Solvent Choice : THF ensures optimal solubility of intermediates.

Analytical Validation

Spectroscopic Characterization

Purity and Yield Analysis

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Triflate Intermediate | 80–85 | 99.0–99.5 |

| Miyaura Borylation | 51–58 | 98.2–99.6 |

Comparative Advantages of the Method

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are typically used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic acid to boronic esters.

Reduction: Sodium borohydride or other reducing agents can be used to reduce the boronic acid to boranes.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, depending on the nature of the halide used.

Oxidation: Boronic esters are the primary products.

Reduction: Boranes are the primary products.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc group serves as a protecting group, ensuring the stability of the compound during these reactions .

Comparison with Similar Compounds

Structural Analogues

Phenylboronic Acid

- Structure : Aromatic benzene ring with a boronic acid group.

- Reactivity : High reactivity in Suzuki couplings due to aromatic stabilization. Lacks protective groups, making it prone to side reactions with amines.

- Applications : Widely used in aryl-aryl bond formation.

Pyridin-4-ylboronic Acid

- Structure : Fully aromatic pyridine ring with boronic acid at the 4-position.

- Reactivity: Electron-deficient aromatic ring enhances electrophilicity, accelerating cross-coupling. No protective groups limit compatibility with amine-containing substrates.

- Applications : Synthesis of nitrogen-containing heterocycles.

1-Boc-piperidin-4-ylboronic Acid

- Structure : Fully saturated piperidine ring with Boc protection and boronic acid at the 4-position.

- Reactivity : Reduced conjugation due to saturation, leading to slower coupling kinetics. Boc group improves solubility in organic solvents.

- Applications : Targeted synthesis of saturated N-heterocycles.

Key Comparative Features

| Property | Target Compound | Phenylboronic Acid | Pyridin-4-ylboronic Acid | 1-Boc-piperidin-4-ylboronic Acid |

|---|---|---|---|---|

| Ring Saturation | Partially unsaturated (1,2,3,6-tetrahydropyridine) | Aromatic | Aromatic | Fully saturated |

| Protective Group | Boc | None | None | Boc |

| Reactivity in Coupling | Moderate (electron modulation by partial saturation) | High | Very High | Low |

| Solubility (Organic) | High (Boc enhances lipophilicity) | Moderate | Low | High |

| Stability | High (Boc prevents amine oxidation) | Low (sensitive to amines) | Moderate | High |

Research Findings

Electronic Effects : The partial unsaturation in the tetrahydropyridine ring introduces mild electron-withdrawing effects, moderating reactivity compared to pyridin-4-ylboronic acid. This property reduces undesired side reactions in complex substrates .

Steric Protection : The Boc group shields the amine, preventing coordination with transition-metal catalysts (e.g., Pd), which could deactivate the catalyst in coupling reactions. This contrasts with unprotected analogs like pyridin-4-ylboronic acid, which require careful catalyst selection .

- Solubility Advantage: Compared to phenylboronic acid, the Boc group improves solubility in tetrahydrofuran (THF) and dichloromethane, enabling reactions in non-polar solvents .

Biological Activity

The compound (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid , with CAS number 844501-00-4, is a boronic acid derivative that has garnered attention for its biological activity and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18BNO4 |

| Molecular Weight | 218.07 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | Not available |

| Melting Point | Not available |

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and has significant implications in medicinal chemistry.

Boronic acids like this compound are recognized for their ability to inhibit proteases and other enzymes through the formation of covalent bonds with serine or cysteine residues in active sites. This property is particularly valuable in targeting various diseases, including cancer and bacterial infections.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth by disrupting essential cellular processes.

Case Study: Efficacy Against Resistant Strains

In a controlled study involving multiple resistant strains of Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antibacterial effects compared to traditional antibiotics like ampicillin which showed MIC values above 128 µg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell survival.

Research Findings

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest that the compound may serve as a potential lead in developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.